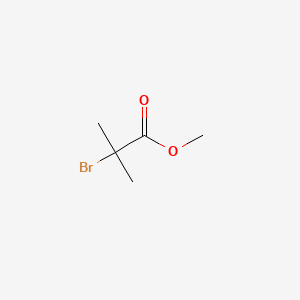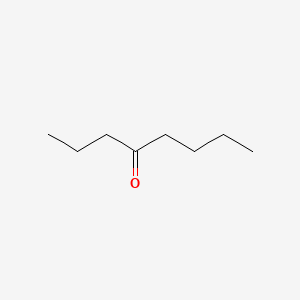
Ácido 2-Cloro-4-hidroxibenzoico
Descripción general
Descripción
2-Chloro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5ClO3 . Its average mass is 172.566 Da and its monoisotopic mass is 171.992722 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-hydroxybenzoic acid consists of a benzene ring with a chlorine atom and a hydroxyl group attached at the 2nd and 4th positions, respectively, and a carboxyl group attached at the 1st position .
Physical And Chemical Properties Analysis
2-Chloro-4-hydroxybenzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 349.6±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 165.3±23.7 °C .
Aplicaciones Científicas De Investigación
Investigación Química
El ácido 2-Cloro-4-hidroxibenzoico es un tipo de halofenol . Los halofenoles se utilizan a menudo en la investigación química debido a sus propiedades únicas. Se pueden usar como bloques de construcción en la síntesis de moléculas más complejas .
Productos Farmacéuticos
Si bien las aplicaciones específicas del ácido 2-Cloro-4-hidroxibenzoico en productos farmacéuticos no están fácilmente disponibles, se sabe que los ácidos hidroxibenzoicos en general se utilizan como intermedios para ingredientes farmacéuticos activos .
Conservación de Alimentos
El ácido 4-hidroxibenzoico, un compuesto similar, se utiliza como conservante de alimentos . Es posible que el ácido 2-Cloro-4-hidroxibenzoico pueda tener aplicaciones similares, pero se necesitaría más investigación para confirmar esto.
Inhibición de la Corrosión
El ácido 4-hidroxibenzoico también se utiliza como inhibidor de la corrosión . Dada la similitud estructural, el ácido 2-Cloro-4-hidroxibenzoico también podría utilizarse en aplicaciones similares.
Aleloquímico Vegetal
Los ácidos hidroxibenzoicos pueden actuar como aleloquímicos vegetales . Pueden inhibir la germinación de semillas y el crecimiento de raíces, reducir la absorción de iones, la fotosíntesis y la transpiración del agua, y provocar daños en las proteínas y el ADN en las células vegetales .
Polisacáridos de la Pared Celular
En algunos estudios, se encontró que el ácido 4-hidroxibenzoico se sintetizaba de novo y se unía covalentemente a los polisacáridos de la pared celular en el sistema de protoplastos de zanahoria . Esto sugiere que el ácido 2-Cloro-4-hidroxibenzoico podría tener aplicaciones similares en la biología vegetal.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that hydroxybenzoic acids, a class of compounds to which 2-chloro-4-hydroxybenzoic acid belongs, are often involved in response to environmental stresses
Mode of Action
It is known that hydroxybenzoic acids can interact with their targets to bring about changes at the molecular level . The specific interactions and resulting changes for 2-Chloro-4-hydroxybenzoic acid are yet to be elucidated.
Biochemical Pathways
It is known that hydroxybenzoic acids are involved in various biochemical pathways in response to environmental stresses . The specific pathways affected by 2-Chloro-4-hydroxybenzoic acid and their downstream effects need further investigation.
Result of Action
It is known that hydroxybenzoic acids can bring about changes at the molecular level in response to environmental stresses . The specific effects of 2-Chloro-4-hydroxybenzoic acid need further investigation.
Action Environment
The action, efficacy, and stability of 2-Chloro-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, hydroxybenzoic acids are known to act in response to environmental stresses . The specific environmental factors influencing the action of 2-Chloro-4-hydroxybenzoic acid are yet to be elucidated.
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which are involved in the hydroxylation and chlorination processes . These interactions are crucial for the synthesis of various aromatic compounds. Additionally, 2-Chloro-4-hydroxybenzoic acid can act as a substrate for certain enzymes, leading to the formation of more complex molecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
2-Chloro-4-hydroxybenzoic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, 2-Chloro-4-hydroxybenzoic acid may alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species.
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-hydroxybenzoic acid involves its binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule. For example, 2-Chloro-4-hydroxybenzoic acid can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-hydroxybenzoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Chloro-4-hydroxybenzoic acid remains stable under specific conditions, but it can degrade when exposed to light or extreme pH levels. Long-term exposure to 2-Chloro-4-hydroxybenzoic acid in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-hydroxybenzoic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties . At higher doses, 2-Chloro-4-hydroxybenzoic acid can cause adverse effects, including toxicity and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental and potential therapeutic applications.
Metabolic Pathways
2-Chloro-4-hydroxybenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and chlorinated derivatives . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules. Additionally, 2-Chloro-4-hydroxybenzoic acid can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-4-hydroxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 2-Chloro-4-hydroxybenzoic acid can affect its bioavailability and activity, influencing its overall impact on cellular function.
Subcellular Localization
2-Chloro-4-hydroxybenzoic acid exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its role in cellular processes.
Propiedades
IUPAC Name |
2-chloro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPYZRZPNMUSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069098 | |
| Record name | Benzoic acid, 2-chloro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56363-84-9 | |
| Record name | 2-Chloro-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56363-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056363849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-chloro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















